molecular formula C7H4F2O2 B1322476 3,6-Difluoro-2-hydroxybenzaldehyde CAS No. 502762-92-7

3,6-Difluoro-2-hydroxybenzaldehyde

Cat. No.: B1322476
CAS No.: 502762-92-7
M. Wt: 158.1 g/mol
InChI Key: PWGMIHBQTCIAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that fluorinated compounds like 3,6-difluoro-2-hydroxybenzaldehyde exhibit significant antimicrobial properties. Studies have shown that fluorine substitution can enhance the biological activity of compounds against various bacterial strains. For instance, the compound has been evaluated alongside other fluorinated benzaldehyde derivatives for its efficacy against Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .

Drug Development
The unique electronic properties imparted by the fluorine atoms in this compound make it a valuable scaffold in drug design. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting diseases such as cancer and infections. The compound's ability to form hydrogen bonds due to its hydroxyl group enhances its interaction with biological targets, making it a candidate for further exploration in medicinal chemistry .

Material Science Applications

Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing advanced polymers. Its reactive aldehyde group can participate in condensation reactions to form polyfunctional materials with tailored properties. These materials can be engineered for specific applications such as coatings, adhesives, and composites that require enhanced thermal and mechanical stability .

Synthetic Intermediate

Synthesis of Complex Molecules
this compound serves as an important intermediate in organic synthesis. It is often used in the synthesis of more complex fluorinated compounds through various reactions such as nucleophilic substitution and cross-coupling reactions. The compound's versatility allows chemists to create a wide range of derivatives that can be employed in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated several fluorinated benzaldehyde derivatives, including this compound, for their antimicrobial properties. The results indicated that the compound exhibited significant activity against multiple strains of bacteria compared to non-fluorinated counterparts. This study highlights the importance of fluorination in enhancing the bioactivity of aromatic compounds .

Case Study 2: Polymer Development

In a recent investigation into new polymeric materials, researchers synthesized a series of polymers using this compound as a precursor. The resulting polymers demonstrated superior mechanical properties and thermal stability compared to traditional polymers. This case exemplifies how this compound can be leveraged to produce high-performance materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorine atoms enhance its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Biological Activity

3,6-Difluoro-2-hydroxybenzaldehyde (DFHBA) is an aromatic aldehyde characterized by the presence of two fluorine atoms and a hydroxyl group on the benzene ring. Its molecular formula is C7H4F2O2C_7H_4F_2O_2 with a molecular weight of 158.10 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The unique structural features of DFHBA contribute to its biological activity. The hydroxyl group allows for hydrogen bonding, while the aldehyde group can participate in various chemical reactions. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, which are crucial for drug design and development.

Key Reactions

  • Oxidation : The hydroxyl group can be oxidized to form quinones.
  • Reduction : The aldehyde group can be reduced to form alcohols.
  • Substitution : The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Antimicrobial Activity

DFHBA has been investigated for its antimicrobial properties . Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, including both gram-positive and gram-negative bacteria. For instance, derivatives of DFHBA have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that DFHBA derivatives may possess anticancer activity . Some studies report cytotoxic effects against cancer cell lines, suggesting that fluorinated compounds can inhibit enzymes involved in cancer progression . The mechanism may involve interference with DNA replication or repair processes.

Antioxidant Activity

DFHBA has also been evaluated for its antioxidant properties . Compounds derived from DFHBA showed promising results in scavenging free radicals, indicating potential applications in preventing oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

A study conducted by Nowakowska et al. (2019) focused on the synthesis of Schiff bases derived from DFHBA, which exhibited notable antimicrobial activity against various pathogens. The results indicated a correlation between the structure of the synthesized compounds and their biological efficacy .

Study 2: Anticancer Activity

In another investigation, DFHBA derivatives were tested against several cancer cell lines. The findings revealed that certain modifications to the DFHBA structure enhanced cytotoxicity, making them potential candidates for further development as anticancer agents .

Comparative Analysis with Similar Compounds

To better understand DFHBA's unique properties, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
2-Hydroxy-3-fluorobenzaldehydeC₇H₅FOOne fluorine atom; used in drug synthesis
3-Fluoro-2-hydroxybenzoic acidC₇H₅FO₂Carboxylic acid functionality
4-Fluoro-2-hydroxybenzaldehydeC₇H₅FODifferent substitution pattern
3-Fluoro-5-hydroxybenzaldehydeC₇H₅FOAdditional hydroxyl group; varied reactivity
2,5-Difluoro-4-hydroxybenzaldehydeC₇H₄F₂O₂Two fluorine atoms; distinct biological activity

The unique positioning of functional groups in DFHBA contributes to its distinct chemical behavior and potential applications compared to these similar compounds.

Properties

IUPAC Name

3,6-difluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGMIHBQTCIAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626370
Record name 3,6-Difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502762-92-7
Record name 3,6-Difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 502762-92-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.